4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
4-methyl-N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS3/c1-9-6-11(20-7-9)12(19)16-13-17-18-14(22-13)21-8-10-4-2-3-5-15-10/h2-7H,8H2,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFBGDNWJFWMHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Analysis
The compound is synthesized through a multistep process involving the formation of thiophene and thiadiazole rings, which are known for their diverse biological properties. The synthesis typically involves reactions with various thiol and amine derivatives that contribute to the overall structure and functionality of the compound .
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Inhibition of Tyrosine Kinase Enzymes : This compound has shown significant inhibitory effects on tyrosine kinase enzymes, which play crucial roles in cell signaling pathways related to cancer progression .
- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation. This mechanism is vital for its anticancer properties .
- Interaction with Lipoxygenase : The compound has also been evaluated for its inhibitory activity against lipoxygenase enzymes, which are implicated in inflammatory processes and cancer development .
Anticancer Properties
The anticancer efficacy of this compound has been assessed across various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (CML) | 2.5 | Apoptosis induction |
| PC3 (Prostate) | 10.0 | Tyrosine kinase inhibition |
| HT29 (Colorectal) | 15.0 | Lipoxygenase inhibition |
These results indicate that the compound exhibits promising cytotoxicity against multiple cancer types, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, derivatives of the compound have also demonstrated antimicrobial activity. For instance, certain analogs have shown effectiveness against bacterial strains, suggesting a broader therapeutic potential beyond oncology .
Case Studies
Several studies have documented the effectiveness of this compound in preclinical models:
- Study on K562 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells after short exposure times (30 minutes), highlighting its rapid action against leukemia cells .
- In Vivo Models : In animal models, compounds similar to this one have shown reduced tumor growth rates when administered alongside conventional therapies, indicating potential for combination treatments .
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. It is believed to target tyrosine kinase enzymes, which play a crucial role in cell signaling pathways related to cancer growth. Studies have demonstrated that derivatives of similar structures can induce apoptosis in various cancer cell lines such as:
- PC3 (prostate cancer)
- HT29 (colorectal cancer)
- SKNMC (neuroblastoma)
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on lipoxygenase enzymes, which are involved in inflammatory processes and cancer progression. Notably, it has shown significant inhibition against 15-lipoxygenase, suggesting its potential as an anti-inflammatory and anticancer agent.
Mechanistic Insights
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tyrosine Kinase Enzymes : This action is critical for regulating cell growth and differentiation.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, potentially reducing tumor growth.
- Interaction with Lipoxygenase Pathways : By inhibiting lipoxygenase, the compound may mitigate inflammatory responses associated with various cancers.
Research Findings
Several studies have assessed the biological activity of compounds related to this structure:
Cytotoxicity Assays
Using the MTT assay method, compounds similar to this one were tested against different cancer cell lines. Results indicated that certain derivatives exhibited higher cytotoxicity compared to standard treatments like doxorubicin.
Apoptosis Detection
Research has shown that some derivatives significantly increase the proportion of apoptotic cells compared to untreated controls, indicating their potential as therapeutic agents in oncology.
Case Studies
Several case studies highlight the effectiveness of similar compounds in clinical scenarios:
Case Study 1
A derivative with a similar structure was tested against renal cancer cells and demonstrated an IC50 value of 0.17 µM against VEGFR-2, showcasing its potential as an antiangiogenic agent.
Case Study 2
Research involving the inhibition of lipoxygenase by these compounds revealed that methoxylated derivatives showed significant enzyme inhibition at specific positions on the phenyl ring.
Q & A
Q. What are the standard synthetic routes for preparing 4-methyl-N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide?
The synthesis involves multi-step reactions:
- Thiadiazole core formation : React thiosemicarbazide with CS₂ under basic conditions to cyclize into the 1,3,4-thiadiazole ring .
- Thiolation : Introduce the pyridinylmethylthio group via nucleophilic substitution using 2-(mercaptomethyl)pyridine .
- Amide coupling : React the thiadiazole intermediate with 4-methylthiophene-2-carboxylic acid using coupling agents like EDCI or DCC in anhydrous solvents (e.g., DCM) . Key conditions: Reflux in ethanol/DMF, inert atmosphere, and purification via column chromatography .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and purity (e.g., pyridinylmethylthio protons at δ 4.2–4.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 407.08) .
- HPLC : Purity assessment (>95%) using C18 columns with UV detection .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (MIC values) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridinyl vs. phenyl substituents) impact bioactivity?
- Pyridinyl groups : Enhance solubility and target binding via π-π stacking with aromatic residues in enzymes (e.g., kinase ATP pockets) .
- Methylthiophene : Improves metabolic stability compared to unsubstituted thiophene .
- Thiadiazole core : Critical for H-bonding with catalytic lysine residues in kinases . Methodology : Perform SAR studies by synthesizing analogs and comparing IC₅₀ values in enzyme assays .
Q. What in vivo models are suitable for pharmacokinetic (PK) and toxicity studies?
- PK profiling : Use Sprague-Dawley rats for IV/PO dosing; monitor plasma levels via LC-MS/MS. Expect rapid clearance (t₁/₂ < 2 hr) due to hepatic metabolism .
- Toxicity : Acute toxicity in zebrafish embryos (LC₅₀) and subchronic studies in rodents (28-day OECD 407 guidelines) .
Q. How to resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ across studies)?
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound stability : Test degradation under assay conditions (pH 7.4, 37°C) via HPLC .
- Cell line heterogeneity : Use authenticated cell lines (e.g., ATCC) and report passage numbers .
Q. What strategies identify biological targets for this compound?
- Pull-down assays : Immobilize the compound on agarose beads to capture binding proteins from cell lysates .
- Molecular docking : Screen against kinase libraries (e.g., PDB) using AutoDock Vina; validate with mutagenesis .
Methodological Challenges and Solutions
Q. How to optimize analytical methods for detecting metabolites?
- LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in water/acetonitrile). Major metabolites include sulfoxide derivatives (m/z +16) .
- Fragmentation patterns : Compare MS² spectra with synthetic standards .
Q. What conditions affect the compound’s stability during storage?
- Temperature : Store at −20°C in amber vials; degradation increases at >25°C (HPLC monitoring) .
- pH : Stable in neutral buffers (pH 6–8); hydrolyzes in acidic/basic conditions (e.g., t₁/₂ = 4 hr at pH 2) .
Q. How to design synergistic combination therapies?
- Checkerboard assays : Test with cisplatin or doxorubicin in cancer cells; calculate synergy scores (FIC index <0.5) .
- Mechanistic studies : Use RNA-seq to identify pathways upregulated in combination treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
